molecular formula C17H21F3N4O2 B5455283 1-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethyl}-3-piperidinol

1-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethyl}-3-piperidinol

Cat. No.: B5455283
M. Wt: 370.4 g/mol
InChI Key: WAIXGJNEBNXHNK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, an oxadiazole ring, and a piperidinol group . The trifluoromethyl group is a functional group that has the formula -CF3. It is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group . Various methods exist to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as FT-IR and NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The trifluoromethyl group in this compound has a significant electronegativity, which can influence its reactivity . Trifluoromethyl-substituted compounds are often strong acids . The trifluoromethyl group can also lower the basicity of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point, IR spectrum, and NMR spectrum can be determined . These properties can provide information about the compound’s stability, reactivity, and solubility .

Future Directions

Future research on this compound could involve further evaluation of its efficacy in various applications, such as its potential use in the treatment of depression and anxiety disorders. Additionally, more extensive fluorination of the compound could be explored to create new derivatives with potentially improved properties .

Properties

IUPAC Name

1-[2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylamino]ethyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N4O2/c18-17(19,20)13-5-3-12(4-6-13)16-22-15(26-23-16)10-21-7-9-24-8-1-2-14(25)11-24/h3-6,14,21,25H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIXGJNEBNXHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCNCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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